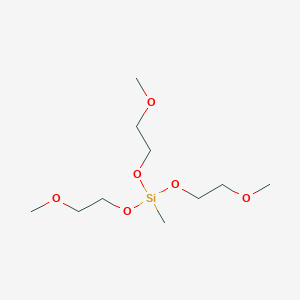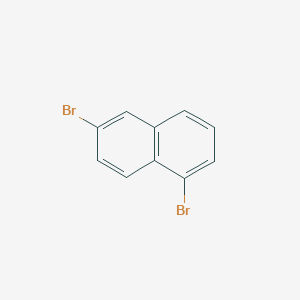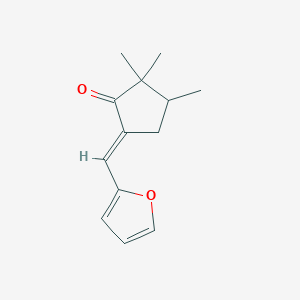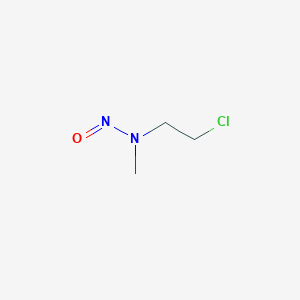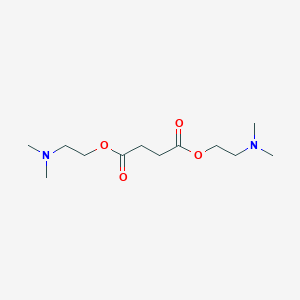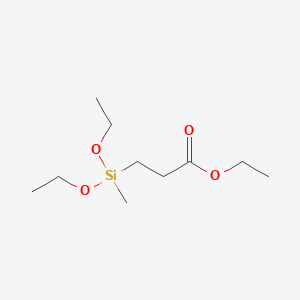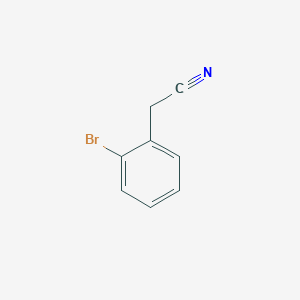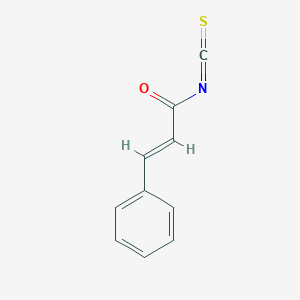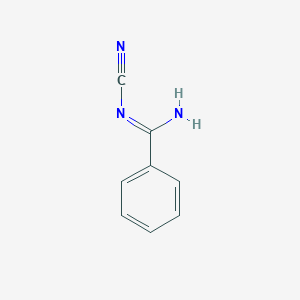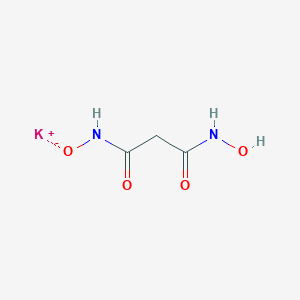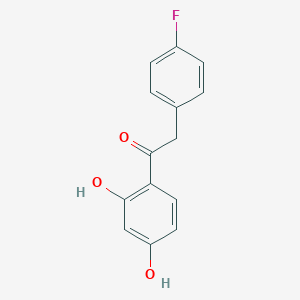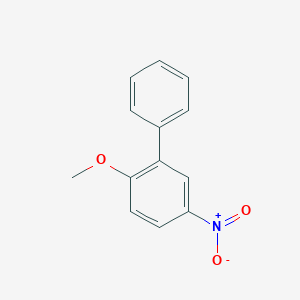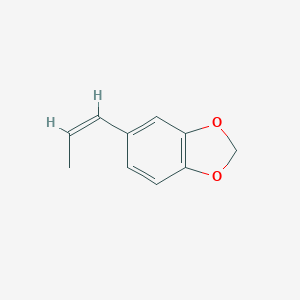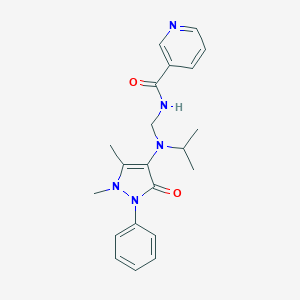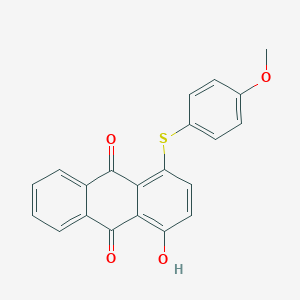
1-Hydroxy-4-((4-methoxyphenyl)thio)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-((4-methoxyphenyl)thio)anthraquinone is a synthetic compound that belongs to the anthraquinone family. It is also known as HMAQ or 1-Hydroxy-4-(4-methoxyphenylthio)anthraquinone. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
HMAQ exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the synthesis of prostaglandins that mediate inflammation. HMAQ also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical And Physiological Effects
HMAQ has been found to possess potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. HMAQ has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages And Limitations For Lab Experiments
HMAQ has several advantages as a research tool. It is a synthetic compound with a well-defined chemical structure, which allows for precise characterization and standardization. It is also stable and can be easily synthesized in large quantities. However, HMAQ has certain limitations as well. It is a relatively new compound, and its pharmacokinetic and toxicological properties are not well-established. Further research is needed to determine its safety and efficacy in vivo.
Future Directions
There are several potential future directions for research on HMAQ. One area of interest is the development of HMAQ analogs with improved pharmacological properties. Another potential direction is the investigation of HMAQ as a therapeutic agent in other diseases such as neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to elucidate the mechanisms of action of HMAQ and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 1-Hydroxy-4-((4-methoxyphenyl)thio)anthraquinone involves the reaction of 1,4-dihydroxyanthraquinone with 4-methoxythiophenol in the presence of a catalyst such as trifluoroacetic acid. The reaction yields HMAQ as a yellow solid with a melting point of 250-252 °C.
Scientific Research Applications
HMAQ has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties.
properties
CAS RN |
16673-01-1 |
|---|---|
Product Name |
1-Hydroxy-4-((4-methoxyphenyl)thio)anthraquinone |
Molecular Formula |
C21H14O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-hydroxy-4-(4-methoxyphenyl)sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C21H14O4S/c1-25-12-6-8-13(9-7-12)26-17-11-10-16(22)18-19(17)21(24)15-5-3-2-4-14(15)20(18)23/h2-11,22H,1H3 |
InChI Key |
GPKKHRIXFZCDJC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Other CAS RN |
16673-01-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



